molecular formula C23H29F3N4O B2482902 N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide CAS No. 2416236-04-7

N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide

Cat. No. B2482902
CAS RN: 2416236-04-7
M. Wt: 434.507
InChI Key: YMJVEQWDWPHILV-UHFFFAOYSA-N
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Description

N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide is a useful research compound. Its molecular formula is C23H29F3N4O and its molecular weight is 434.507. The purity is usually 95%.
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Scientific Research Applications

Imaging of IRAK4 Enzyme in Neuroinflammation

A study by Wang et al. (2018) explored the synthesis of a PET agent for imaging the IRAK4 enzyme in neuroinflammation, highlighting the potential of N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide derivatives in neurological research (Wang et al., 2018).

Antitumor Agents

Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives, including a compound based on the N-(1-Cyclohexylpiperidin-4-yl) structure, which showed selective cytotoxicity against tumorigenic cell lines. This suggests its utility in cancer research (Yoshida et al., 2005).

Antimycobacterial Activity

Nayak et al. (2016) studied the synthesis and antimycobacterial screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing significant activity against Mycobacterium tuberculosis. This indicates its potential in tuberculosis treatment and research (Nayak et al., 2016).

Novel Compounds Synthesis

Liu et al. (2014) conducted a study on the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, indicating the role of such compounds in chemical synthesis research (Liu et al., 2014).

Anti-Inflammatory and Analgesic Activities

A study by Küçükgüzel et al. (2013) on celecoxib derivatives, including a compound with a similar N-(1-Cyclohexylpiperidin-4-yl) structure, demonstrated anti-inflammatory and analgesic activities. This suggests potential applications in developing new therapeutic agents (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Activity

Isloor et al. (2009) synthesized novel Mannich bases derived from 1,2,4-triazoles, showing significant antibacterial and antifungal activity. This indicates the compound's potential in antimicrobial research (Isloor et al., 2009).

Inhibitory Potential against Ecto-5'-Nucleotidases

Saeed et al. (2015) reported on the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential biological applications in inhibiting ecto-5'-nucleotidases, relevant for medicinal chemistry (Saeed et al., 2015).

Antibacterial Activity against NDM-1-Positive Bacteria

Ahmad et al. (2021) explored the antibacterial effect of new pyrazole amide derivatives against NDM-1-positive bacteria, indicating their potential in addressing antibiotic resistance (Ahmad et al., 2021).

properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N4O/c24-23(25,26)21-12-15-30(28-21)16-17-6-8-18(9-7-17)22(31)27-19-10-13-29(14-11-19)20-4-2-1-3-5-20/h6-9,12,15,19-20H,1-5,10-11,13-14,16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJVEQWDWPHILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)CN4C=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide

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